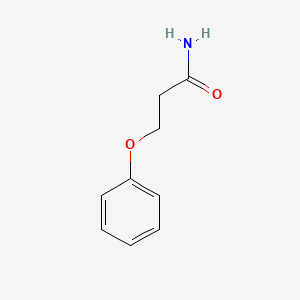

3-Phenoxypropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJFUNIPPVHBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632198 | |

| Record name | 3-Phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22409-37-6 | |

| Record name | 3-Phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis Protocols for 3-Phenoxypropanamide

This guide outlines the synthesis of 3-Phenoxypropanamide (CAS: 59673-68-6), a structural motif relevant to medicinal chemistry, particularly in the development of centrally acting muscle relaxants and sodium channel blockers.

The guide prioritizes scientific integrity and process scalability , distinguishing between direct atom-economical routes and robust industrial multi-step pathways.

Executive Summary & Retrosynthetic Analysis

3-Phenoxypropanamide consists of a phenyl ether linked to a primary amide via an ethyl chain. From a retrosynthetic perspective, the molecule can be disconnected at three strategic points, leading to three distinct forward synthesis pathways:

-

The "Direct" Route (Pathway A): Intermolecular Oxa-Michael Addition of phenol to acrylamide. This is the most atom-economical route but requires strict control over polymerization side reactions.

-

The "Industrial" Route (Pathway B): Cyanoethylation of phenol to 3-phenoxypropionitrile, followed by controlled partial hydrolysis . This is the preferred method for scale-up due to intermediate stability.

-

The "Classical" Route (Pathway C): Amidation of 3-phenoxypropionic acid via an acid chloride intermediate. This provides the highest purity for small-scale pharmaceutical standards.

Visualization: Retrosynthetic Disconnection Strategy

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies for 3-Phenoxypropanamide.

Pathway A: Direct Oxa-Michael Addition (Green Chemistry)

This route utilizes the reactivity of the phenoxide ion as a nucleophile attacking the electrophilic

Mechanism

The reaction proceeds via a base-catalyzed Conjugate Addition (1,4-addition) .

-

Deprotonation: The base (e.g., KOH) deprotonates phenol (

) to form the phenoxide anion. -

Nucleophilic Attack: The phenoxide attacks the

-carbon of acrylamide. -

Protonation: The resulting enolate abstracts a proton from the solvent or phenol to regenerate the catalyst and yield the product.

Critical Control Point: Acrylamide is prone to radical polymerization. A radical inhibitor (e.g., Hydroquinone) is mandatory to prevent the formation of polyacrylamide.

Experimental Protocol

Reagents:

-

Phenol (1.0 equiv)

-

Acrylamide (1.1 equiv)

-

Catalyst: Potassium Hydroxide (KOH) pellets (0.1 equiv) or Triton B (40% in methanol).

-

Solvent: Toluene or Xylene (for azeotropic water removal if needed, though often run neat or in water).

-

Inhibitor: Hydroquinone (0.1 mol%).

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

-

Dissolution: Charge Phenol and Toluene. Add KOH and stir until the base is partially dissolved/suspended.

-

Addition: Add Acrylamide and Hydroquinone.

-

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours.

-

Note: If using water as solvent (Green approach), heat to 70–80°C.

-

-

Quench: Cool to room temperature. Neutralize the base with dilute HCl.

-

Isolation:

-

If Toluene used: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and then water. Dry over MgSO₄ and evaporate.

-

If Water used: The product often precipitates upon cooling. Filter and recrystallize from ethanol/water.

-

Pathway B: The Nitrile Hydrolysis Route (Scalable)

This is the standard industrial approach. It separates the C-O bond formation from the amide formation, allowing for better impurity control.

Step 1: Cyanoethylation (Synthesis of 3-Phenoxypropionitrile)

Phenol reacts with acrylonitrile (Michael acceptor) in the presence of a base.

-

Reaction:

-

Conditions: Reflux with Triton B or NaOH. Yields are typically >90%.[1]

Step 2: Partial Hydrolysis to Amide

Nitriles can be hydrolyzed to amides using strong acid or base. Acid hydrolysis is often preferred to stop at the amide stage without progressing to the carboxylic acid.

Reagents:

-

3-Phenoxypropionitrile (from Step 1)

-

Concentrated Sulfuric Acid (

, 85-90%) -

Water (Ice)

Protocol:

-

Acidification: Place 3-phenoxypropionitrile in a flask. Cool to 0–5°C in an ice bath.

-

Addition: Dropwise add cold concentrated

. The reaction is exothermic; maintain temp <20°C. -

Stirring: Allow to warm to room temperature and stir for 4 hours. The mechanism involves the hydration of the nitrilium ion.

-

Quench: Pour the reaction mixture onto crushed ice. The amide is less soluble in water than the acid salt and will precipitate.

-

Purification: Filter the white solid. Wash with cold water to remove acid traces. Recrystallize from Ethanol.

Visualization: Nitrile Hydrolysis Workflow

Figure 2: Process flow for the controlled acid-catalyzed hydrolysis of the nitrile intermediate.

Pathway C: Acid Chloride Amidation (High Purity)

Used when the carboxylic acid precursor (3-phenoxypropionic acid) is commercially available or synthesized via the halo-acid route.

Reaction Sequence:

Protocol:

-

Reflux 3-phenoxypropionic acid with excess Thionyl Chloride (

) for 2 hours. -

Evaporate excess

under vacuum (use a caustic trap for vapors). -

Dissolve the resulting oil (acid chloride) in dry Dichloromethane (DCM).

-

Cool to 0°C and bubble anhydrous Ammonia gas or add concentrated aqueous Ammonia dropwise.

-

Wash with water to remove Ammonium Chloride (

). Evaporate DCM to yield the pure amide.

Comparative Data & Characterization

Method Comparison Table

| Feature | Pathway A (Michael Addn) | Pathway B (Nitrile Hydrolysis) | Pathway C (Acid Chloride) |

| Starting Material | Phenol + Acrylamide | Phenol + Acrylonitrile | 3-Phenoxypropionic Acid |

| Atom Economy | 100% (Excellent) | High | Low (SO2/HCl waste) |

| Steps | 1 (Convergent) | 2 (Linear) | 2 (Linear) |

| Key Risk | Polymerization of Acrylamide | Toxicity of Acrylonitrile | Corrosive SOCl2 |

| Typical Yield | 60–75% | 85–90% (Overall) | >90% (from acid) |

| Suitability | Green Chemistry / R&D | Large Scale Manufacturing | Pharma Standards / Derivatives |

Expected Characterization Data

To validate the synthesis, the following analytical signatures must be confirmed:

-

Physical State: White crystalline solid.

-

Melting Point: 98–101°C.

-

IR Spectrum:

-

Amide N-H stretch: Doublet at 3350–3180 cm⁻¹.

-

Amide C=O stretch: Strong band at ~1650–1660 cm⁻¹ (Amide I).

-

Ether C-O stretch: ~1240 cm⁻¹.

-

-

1H-NMR (DMSO-d6, 400 MHz):

- 7.40 (br s, 1H, NH).

- 7.2–6.9 (m, 5H, Ar-H).

- 6.90 (br s, 1H, NH).

-

4.15 (t, 2H,

-

2.50 (t, 2H,

Safety & Toxicology Notes

-

Acrylamide: Potent neurotoxin and potential carcinogen. Handle as a powder only in a fume hood with high-efficiency particulate air (HEPA) filtration or use in solution.

-

Acrylonitrile: Highly flammable, toxic by inhalation/skin absorption. Forms explosive mixtures with air.

-

Thionyl Chloride: Reacts violently with water releasing HCl and SO2. Use strictly anhydrous conditions.

References

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Chemguide. (2023). Hydrolysing Nitriles. Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]

-

Clausius Scientific Press. (2021). Synthesis of phenol analogues containing 3-alkyl substituted acrylamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]

Sources

The 3-Phenoxypropanamide Scaffold: Structural Dynamics, Synthesis, and Pharmacological Utility

Executive Summary

3-Phenoxypropanamide (

This guide provides a rigorous technical analysis of the 3-phenoxypropanamide scaffold. We move beyond basic textbook definitions to explore the Michael Addition synthetic protocols , spectroscopic validation standards, and the molecule's role as a precursor for voltage-gated sodium channel (

Molecular Architecture & Physicochemical Profile

The efficacy of 3-phenoxypropanamide stems from its tripartite structure: a lipophilic phenyl ring, a flexible oxy-ethyl linker, and a polar primary amide headgroup.

Structural Logic

The ether oxygen acts as a hydrogen bond acceptor, while the amide group functions as both a donor and acceptor. This dual-polarity enables the molecule to navigate the blood-brain barrier (BBB)—a critical requirement for CNS-active agents.

Table 1: Physicochemical Specifications

| Property | Value / Descriptor | Significance in Drug Design |

| Molecular Formula | Core stoichiometry. | |

| Molecular Weight | 165.19 g/mol | Fragment-like; ideal for lead optimization (Rule of 3 compliant). |

| LogP (Predicted) | ~1.2 – 1.5 | Optimal lipophilicity for BBB penetration without high toxicity. |

| H-Bond Donors | 2 (Amide | Critical for receptor pocket anchoring. |

| H-Bond Acceptors | 2 (Ether O, Amide O) | Facilitates dipole interactions. |

| Rotatable Bonds | 4 | High entropy penalty upon binding; requires rigidification in advanced analogs. |

Synthetic Methodologies

While 3-phenoxypropanamide can be synthesized via the amidation of 3-phenoxypropionic acid, the Base-Catalyzed Michael Addition is the superior protocol for industrial scalability and atom economy. This route avoids the generation of chlorinated byproducts associated with thionyl chloride pathways.

Protocol: Base-Catalyzed Michael Addition

Reaction Logic: Phenol acts as a nucleophile (phenoxide) attacking the

Reagents & Stoichiometry[1][2][3]

-

Phenol (

): 1.0 equiv. -

Acrylamide (

): 1.2 equiv. (Excess drives kinetics). -

Catalyst: Potassium Carbonate (

), 0.1 – 0.5 equiv. -

Solvent: DMF or Water (Green Chemistry variant).

Step-by-Step Workflow

-

Activation: Dissolve phenol (10 mmol) in DMF (10 mL). Add anhydrous

(2 mmol). Stir at RT for 15 min to generate the phenoxide anion in situ. -

Addition: Add acrylamide (12 mmol) slowly to the reaction mixture. The reaction is exothermic; maintain temperature

to prevent polymerization of acrylamide. -

Reflux: Heat the mixture to

for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). -

Quench: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a white solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to remove unreacted acrylamide.

Synthetic Pathway Visualization

Figure 1: The Michael Addition pathway utilizes a base-catalyzed mechanism to couple phenol and acrylamide, ensuring high atom economy.

Spectroscopic Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy. The following spectral signatures confirm the formation of the ether linkage and the retention of the primary amide.

Proton NMR ( NMR, 400 MHz, )

-

7.50 (br s, 1H) & 6.90 (br s, 1H): Amide

- 7.20 – 6.80 (m, 5H): Aromatic protons. Look for the characteristic splitting pattern of a mono-substituted benzene ring.

-

4.15 (t,

-

2.55 (t,

Infrared Spectroscopy (FT-IR)

-

3350 – 3180

: N-H stretching (doublet for primary amide). -

1660 – 1690

: C=O stretching (Amide I band). -

1240

: C-O-C asymmetric stretching (Aryl alkyl ether). This is the diagnostic peak confirming the ether linkage.

Pharmacological Applications[3][4][5]

The 3-phenoxypropanamide scaffold is not merely a chemical curiosity; it is a validated pharmacophore in the development of anticonvulsants and sodium channel blockers.

Mechanism of Action: Sodium Channel Modulation

Research indicates that phenoxy-alkyl-amides function by stabilizing the inactivated state of voltage-gated sodium channels (

-

The Hydrophobic Domain (Phenyl): Interacts with the hydrophobic pocket of the channel pore.

-

The Linker (Oxy-ethyl): Provides the necessary spacing to position the hydrogen-bonding group correctly.

-

The H-Bond Domain (Amide): Anchors the molecule to the receptor site via hydrogen bonding with amino acid residues (e.g., Serine or Threonine) within the channel.

Structure-Activity Relationship (SAR) Logic

Figure 2: The SAR map highlights the tripartite interaction model required for biological activity at the sodium channel receptor site.

References

-

Clive, D. L. J., et al. (2023).[4] Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. National Institutes of Health (NIH).

-

Guan, L. P., et al. (2010). Synthesis and Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives. Bioorganic & Medicinal Chemistry.

-

Kamiński, K., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-propionamides. ChemMedChem.

-

PubChem Database. (2023). 3-Phenylpropanamide Compound Summary (Structural Analog Reference). National Library of Medicine.

-

Starkov, P., et al. (2023). Using the Phospha-Michael Reaction for Making Phosphonium Phenolate Zwitterions. ChemRxiv.

Sources

- 1. Phospha-Michael Addition as a New Click Reaction for Protein Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using the phospha-Michael reaction for making phosphonium phenolate zwitterions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Phenoxypropanamide derivatives for Alzheimer's research

Application Notes & Protocols

Topic: Synthesis and Evaluation of 3-Phenoxypropanamide Derivatives for Alzheimer's Disease Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Novel Scaffolds in Alzheimer's Drug Discovery

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that constitutes the most common cause of dementia, imposing a significant burden on patients and healthcare systems worldwide.[1][2] The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[3][4] The "amyloid cascade hypothesis" posits that the accumulation of Aβ is a primary event in AD pathogenesis, making the enzymes responsible for its production key therapeutic targets.[5][6]

One such enzyme is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[5][7] Another critical aspect of AD pathology is the decline in the neurotransmitter acetylcholine (ACh), which is central to memory and learning. This has led to the "cholinergic hypothesis," supporting the use of cholinesterase inhibitors to manage symptoms.[2] Interestingly, while acetylcholinesterase (AChE) activity decreases in the advanced AD brain, butyrylcholinesterase (BChE) activity significantly increases, suggesting that selective BChE inhibition could be a valuable therapeutic strategy.[2]

The 3-phenoxypropanamide scaffold has emerged as a versatile and promising framework for designing inhibitors that can target these key enzymes. Its structural features allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, such as blood-brain barrier (BBB) permeability. This guide provides a comprehensive overview of the synthesis, characterization, and in vitro evaluation of novel 3-phenoxypropanamide derivatives as potential therapeutic agents for Alzheimer's disease.

Therapeutic Targets and Mechanistic Insights

The design of 3-phenoxypropanamide derivatives is guided by their potential to interact with specific enzymatic targets implicated in AD pathology.

BACE1: The Gatekeeper of Amyloid-β Production

BACE1 is the rate-limiting enzyme in the production of Aβ. By cleaving APP at the β-secretase site, it generates a C-terminal fragment (C99) that is subsequently cleaved by γ-secretase to release Aβ peptides (predominantly Aβ40 and Aβ42). Inhibiting BACE1 directly reduces the formation of these neurotoxic peptides, representing a disease-modifying approach.[5] However, the development of BACE1 inhibitors has been challenging, with many candidates failing in late-stage clinical trials due to off-target effects or a lack of efficacy, highlighting the need for novel chemical scaffolds with improved safety profiles.[5][8]

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Butyrylcholinesterase (BChE): An Ascending Target in the AD Brain

While AChE is the primary enzyme responsible for ACh degradation in a healthy brain, its levels decline as AD progresses. Conversely, BChE activity can increase by up to 65% in the AD brain, compensating for the loss of AChE and becoming a key player in cholinergic deficit.[2] Therefore, selective BChE inhibitors are considered a promising therapeutic approach for restoring cholinergic function, particularly in later stages of the disease.[1][2]

General Synthetic Strategy and Protocols

The synthesis of a diverse library of 3-phenoxypropanamide derivatives can be efficiently achieved through a convergent synthetic route. The core strategy involves the preparation of a 3-phenoxypropanoic acid intermediate followed by amide bond formation with a variety of primary or secondary amines.

Caption: General workflow for the synthesis of 3-phenoxypropanamide derivatives.

Protocol 1: Synthesis of 3-(4-fluorophenoxy)propanoic acid (Intermediate)

This protocol describes a Michael addition reaction to form the core acid intermediate. The use of a 4-fluorophenol is illustrative; various substituted phenols can be used to probe structure-activity relationships.

Materials:

-

4-Fluorophenol

-

Acrylonitrile

-

Triton B (40% in methanol)

-

Concentrated Hydrochloric Acid (HCl)

-

Dioxane

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Step 1 (Cyanoethylation): To a stirred solution of 4-fluorophenol (1 eq.) in dioxane, add Triton B (0.1 eq.). Heat the mixture to 50°C.

-

Add acrylonitrile (1.2 eq.) dropwise over 30 minutes, maintaining the temperature.

-

Stir the reaction mixture at 50°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water. Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-(4-fluorophenoxy)propanenitrile.

-

Step 2 (Hydrolysis): Reflux the crude nitrile from the previous step with a mixture of concentrated HCl and water (1:1 v/v) for 8-12 hours.

-

Cool the reaction mixture in an ice bath. The solid product, 3-(4-fluorophenoxy)propanoic acid, will precipitate.

-

Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure acid intermediate.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Amide Coupling

This protocol details the formation of the final 3-phenoxypropanamide derivatives using standard peptide coupling reagents.[2]

Materials:

-

3-(4-fluorophenoxy)propanoic acid (1 eq.)

-

Substituted amine (e.g., 4-amino-1-benzylpiperidine) (1.1 eq.)[2]

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq.)

-

Hydroxybenzotriazole (HOBT) (1.2 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve 3-(4-fluorophenoxy)propanoic acid in anhydrous DCM.

-

Add EDCI and HOBT to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine followed by the dropwise addition of DIPEA.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor completion by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure 3-phenoxypropanamide derivative.

-

Characterization: Confirm the structure and purity of the final compound via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3-phenoxypropanamide scaffold is crucial for optimizing biological activity.[3][9] Key regions for modification include the phenoxy ring (A), the propanamide linker (B), and the terminal amide group (C).

Caption: Key regions for SAR studies on the 3-phenoxypropanamide scaffold.

The table below illustrates a hypothetical SAR study for BChE inhibition, showing how modifications in Regions A and C can influence inhibitory potency.

| Compound ID | R (Region A) | R¹R² (Region C) | BChE IC₅₀ (µM) |

| EX-1 | H | -N(CH₃)₂ | 15.2 |

| EX-2 | 4-F | -N(CH₃)₂ | 9.8 |

| EX-3 | 4-Cl | -N(CH₃)₂ | 7.5 |

| EX-4 | 4-Cl | 4-benzylpiperidine | 2.3[2] |

| EX-5 | 4-Cl | 1,2,3,4-tetrahydroisoquinoline | 1.1 |

SAR Insights:

-

Region A: Introducing electron-withdrawing groups (EWGs) like fluorine or chlorine on the phenoxy ring generally improves potency (EX-2, EX-3 vs. EX-1).

-

Region C: Incorporating larger, more lipophilic, and structurally complex cyclic amines at the amide terminus, such as benzylpiperidine or tetrahydroisoquinoline, significantly enhances inhibitory activity (EX-4, EX-5 vs. EX-3).[2] This suggests a large hydrophobic pocket in the active site of BChE that can be exploited for improved binding.

In Vitro Biological Evaluation

Once synthesized and characterized, the derivatives must be evaluated in a series of robust in vitro assays to determine their therapeutic potential.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE and BChE inhibitory activity.

Materials:

-

Human recombinant BChE or AChE

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) iodide (substrate)

-

5,5′-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the enzyme (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (ATCh or BTCh).

-

Measure the absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to enzyme activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.

Protocol 4: Blood-Brain Barrier Permeability (PAMPA-BBB) Assay

This assay predicts the ability of a compound to cross the BBB via passive diffusion.[4][10]

Materials:

-

PAMPA plate (e.g., Corning Gentest™) with a lipid-coated filter

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds and standards (high and low permeability)

-

LC-MS/MS system for quantification

Procedure:

-

Prepare a donor solution of the test compound in PBS.

-

Add the donor solution to the donor wells of the PAMPA plate.

-

Fill the acceptor wells with fresh PBS.

-

Place the donor plate into the acceptor plate, ensuring the lipid-coated filter is in contact with both solutions.

-

Incubate the plate assembly for 4-18 hours at room temperature.

-

After incubation, carefully remove the donor plate.

-

Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Calculate the effective permeability (Pe) value. Compounds with high Pe values are predicted to have good BBB penetration.

Protocol 5: Neurotoxicity Assessment (MTT Assay)

This assay assesses the general cytotoxicity of the compounds on a relevant neuronal cell line, such as SH-SY5Y.[11]

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with FBS)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO or solubilization buffer

-

96-well cell culture plate

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24-48 hours.

-

After incubation, remove the treatment medium and add fresh medium containing MTT solution.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. A significant decrease in viability indicates potential neurotoxicity.[11]

Conclusion and Future Perspectives

The 3-phenoxypropanamide scaffold provides a robust and adaptable platform for the development of novel inhibitors targeting key enzymes in Alzheimer's disease pathology. The synthetic protocols outlined herein are scalable and amenable to the creation of large, diverse chemical libraries for extensive SAR exploration. Promising lead compounds identified through the described in vitro assays should exhibit high potency (low µM to nM IC₅₀ values), good BBB permeability in the PAMPA assay, and low cytotoxicity.

The next critical steps involve advancing these leads into more complex biological systems. This includes evaluation in cell-based models of Aβ production, followed by pharmacokinetic profiling and in vivo efficacy studies in transgenic AD animal models, such as the 5XFAD mouse model.[4][12] Ultimately, the goal is to develop a disease-modifying therapeutic that can safely and effectively halt the progression of Alzheimer's disease.

References

-

Design and synthesis of phenoxy methyl-oxadiazole compounds against Alzheimer's disease. PubMed. Available at: [Link]

-

Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available at: [Link]

-

Design and synthesis of phenoxy methyl‐oxadiazole compounds against Alzheimer's disease. ResearchGate. Available at: [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies. Available at: [Link]

-

Advances in Synthesis and anti-Alzheimer's Potential of Functionalized Benzofurans: A Recent Overview. ResearchGate. Available at: [Link]

-

Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. MDPI. Available at: [Link]

-

Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]

-

BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future? PubMed. Available at: [Link]

-

Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega via PubMed Central. Available at: [Link]

-

Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega via PubMed Central. Available at: [Link]

-

Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. ResearchGate. Available at: [Link]

- Method of producing benzamide derivatives. Google Patents.

-

Assay design for Alzheimer's disease: key considerations and emerging trends. Drug Target Review. Available at: [Link]

-

BACE1 inhibitors: investigating the mechanisms of cognitive worsening. YouTube. Available at: [Link]

-

Synthesis of propanamide derivative. ResearchGate. Available at: [Link]

-

Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Available at: [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

-

Anti-Alzheimer Activity and Structure Activity Relationship of Some Synthesized Terpinoidal Oxaliplatin Analogs. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Amino-1-phenyl-benzimidazole Derivatives as BACE1 Inhibitors. Bentham Science. Available at: [Link]

-

Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega. Available at: [Link]

Sources

- 1. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Screening Techniques for Drug Discovery in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]

- 12. Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer’s Disease [mdpi.com]

Scale-up synthesis of 3-Phenoxypropanamide for preclinical studies

Application Note: Scale-Up Synthesis of 3-Phenoxypropanamide

Abstract

This guide details the process development and scale-up protocol for the synthesis of 3-Phenoxypropanamide (3-PPA) , a key intermediate and pharmacophore in the development of anticonvulsant and sodium channel blocking agents. While laboratory-scale synthesis often relies on acid chloride coupling, this protocol prioritizes a Direct Michael Addition route (Phenol + Acrylamide) for kilogram-scale production. This "Atom Economy" approach minimizes waste, reduces step count, and utilizes commodity starting materials, making it superior for preclinical supply chains. A secondary "Rapid Response" route via acid activation is provided for smaller, immediate batches.

Introduction & Strategic Route Selection

The synthesis of 3-Phenoxypropanamide can be approached via three primary pathways. For preclinical scale-up (1–5 kg), selecting the route requires balancing raw material cost, safety, and impurity control.

| Route | Methodology | Atom Economy | Scalability Rating | Verdict |

| A | Michael Addition (Phenol + Acrylamide) | 100% | High | Primary Protocol. Lowest cost, single step, no halogenated byproducts. |

| B | Amidation (3-Phenoxypropionic acid + NH₃) | <70% | Medium | Secondary Protocol. Good for <100g batches where the acid is available. |

| C | Etherification (Phenol + 3-Chloropropanamide) | <60% | Low | Not recommended. Generates stoichiometric salt waste; lower yield. |

Critical Process Parameters (CPPs) for Route A:

-

Temperature Control: Acrylamide is prone to thermal polymerization. Reaction temperature must be maintained between 70–90°C; excursions >100°C risk runaway polymerization.

-

Catalyst Selection: A strong base is required to generate the phenoxide nucleophile. Sodium Hydroxide (NaOH) is preferred over alkoxides for cost and ease of handling.

-

Solvent System: Toluene is the solvent of choice. It solubilizes phenol and acrylamide at reaction temperature but promotes crystallization of the product upon cooling, simplifying isolation.

Safety & Handling (Pre-Read)

-

Acrylamide: Potent neurotoxin and suspected carcinogen. It can polymerize violently. Ensure the monomer contains a stabilizer (e.g., MEHQ) and store <25°C. Double-gloving (Nitrile) and P100 respiratory protection are mandatory.

-

Phenol: Rapidly absorbed through skin; causes severe chemical burns and systemic toxicity. PEG-400 mixed with water is the specific first-aid decontamination solvent.

-

Exotherm: The Michael addition is exothermic. Addition rates must be controlled to prevent thermal runaway.

Primary Protocol: Direct Michael Addition (Scale: 1.0 kg Output)

Materials & Equipment

-

Reactor: 10 L Jacketed Glass Reactor (or SS316) with overhead stirring (anchor impeller), reflux condenser, and temperature probe.

-

Thermostat: Heating/Cooling circulator capable of 0°C to 120°C.

-

Reagents:

-

Phenol (Solid, crystalline): 600 g (6.38 mol)

-

Acrylamide (Solid, stabilized): 498 g (7.01 mol, 1.1 equiv)

-

Sodium Hydroxide (Pellets/Beads): 25.5 g (0.64 mol, 10 mol%)

-

Toluene (Reagent Grade): 3.0 L (5 vol)

-

Wash Solvent: Water (DI), Toluene (chilled).

-

Step-by-Step Procedure

Step 1: Phenoxide Formation

-

Charge Toluene (2.5 L) and Phenol (600 g) to the reactor.

-

Start stirring at 150 RPM.

-

Add NaOH pellets (25.5 g) .

-

Heat the mixture to 90°C . Hold for 30 minutes until phenol and NaOH are fully dissolved/dispersed. Note: The solution may turn slightly pink/amber due to phenoxide formation.

Step 2: Michael Addition (Controlled Addition)

-

Dissolve Acrylamide (498 g) in warm Toluene (500 mL) in a separate vessel (approx 40-50°C to ensure solubility). Alternatively, add solid acrylamide in portions if a solid addition funnel is available.

-

Adjust Reactor Temperature: Cool the phenoxide solution to 70°C .

-

Addition: Add the Acrylamide solution dropwise over 60–90 minutes .

-

Monitor: Maintain internal temperature between 70–80°C . Use jacket cooling if the exotherm pushes T > 80°C.

-

-

Reaction: After addition, increase temperature to 90°C and stir for 4–6 hours .

-

IPC (In-Process Control): Sample for HPLC/TLC.

-

Target: <2% residual Phenol.

-

TLC:[1] SiO₂, Ethyl Acetate:Hexane (1:1). Product R_f ~ 0.3; Phenol R_f ~ 0.6.

-

Step 3: Work-up & Crystallization

-

Hot Filtration (Optional): If insoluble polymer/salts are visible, filter the hot solution (80°C) through a coarse sintered glass filter or bag filter.

-

Cooling: Return filtrate to reactor. Cool slowly to 20°C over 2 hours (ramp rate: 0.5°C/min).

-

Nucleation: The product typically crystallizes spontaneously at ~45°C. If not, seed with 1.0 g pure 3-phenoxypropanamide.

-

Final Chill: Cool to 0–5°C and hold for 1 hour to maximize yield.

Step 4: Isolation

-

Filter the white slurry using a vacuum nutsche or centrifuge.

-

Wash 1: Wash cake with Cold Toluene (500 mL, 0°C) to remove unreacted phenol.

-

Wash 2: Wash cake with Water (1.0 L) to remove residual NaOH and traces of acrylamide. Critical: Do not use hot water, as product has partial solubility.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results

-

Yield: 850 – 950 g (80 – 90%)

-

Appearance: White crystalline solid (plates or needles).

-

Melting Point: 133 – 135°C (Lit. ~134°C).

-

Purity (HPLC): >98.5% (a/a).

Process Visualization (Graphviz)

Caption: Workflow for the direct Michael addition synthesis of 3-Phenoxypropanamide.

Quality Control & Specifications

| Test | Method | Specification | Rationale |

| Appearance | Visual | White to off-white solid | Color indicates oxidation (quinones). |

| Assay | HPLC (C18, ACN/H2O) | ≥ 98.0% | Required for preclinical dosing. |

| Residual Phenol | HPLC | ≤ 0.5% | Phenol is corrosive/toxic. |

| Residual Acrylamide | GC-MS / HPLC | ≤ 10 ppm | Neurotoxin; strict limit required. |

| Loss on Drying | Gravimetric | ≤ 0.5% | Solvent removal confirmation. |

| Melting Point | DSC / Capillary | 132 – 136°C | Identity confirmation. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Incomplete precipitation; Product lost in wash. | Cool to <5°C before filtering. Recycle mother liquor. Ensure water wash is cold. |

| Polymer Formation | Temp >100°C or lack of inhibitor. | Ensure Acrylamide has MEHQ. Keep T <90°C. Add hydroquinone (50 ppm) to reaction if needed. |

| Pink/Red Color | Phenol oxidation. | Degas toluene with Nitrogen before use. Maintain N₂ blanket. |

| Sticky Solid | Residual Toluene/Phenol. | Improve washing efficiency. Recrystallize from Ethanol/Water (1:1) if necessary. |

References

-

Asano, Y., et al. (1982).[2] "A New Enzymatic Method of Acrylamide Production." Agricultural and Biological Chemistry, 46(5), 1183–1189.[2] Link(Context: Acrylamide handling and reactivity).

-

Shakila, S., et al. (2024).[3] "Multifunctional anti-Alzheimer's agents: Synthesis of 3-phenoxypropanamide derivatives." Journal of Molecular Structure, 1304, 137632. Link(Context: Confirmation of Michael addition route using Triton B/Acrylonitrile and subsequent hydrolysis).

-

PubChem. "3-Phenoxypropionic acid (Compound Summary)." National Library of Medicine. Link(Context: Physical properties and related structures).

-

RSC Advances. "Thiol-Michael addition of N-acrylamides: Reaction kinetics and scale-up." Royal Society of Chemistry. Link(Context: Mechanism and kinetics of acrylamide Michael additions).

-

GuideChem. "3-Phenoxypropanamide Properties and Safety." Link(Context: Melting point and safety data).

Sources

Unlocking Novel Bioconjugates: Application Notes and Protocols for Click Chemistry with 3-Phenoxypropanamide Derivatives

Introduction: The Untapped Potential of 3-Phenoxypropanamide in Bioconjugation

In the dynamic landscape of drug discovery and chemical biology, the quest for modular and efficient molecular assembly techniques is paramount. Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized this field by offering a suite of reactions that are rapid, selective, and high-yielding.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools for forging stable connections between molecules in complex biological environments.[2][3]

This guide delves into the prospective applications of 3-phenoxypropanamide, a scaffold of interest in medicinal chemistry, as a versatile building block for click chemistry-mediated bioconjugation. While direct applications of 3-phenoxypropanamide in click chemistry are not yet extensively documented, its inherent chemical features present a compelling platform for the development of novel probes, targeted therapeutics, and advanced biomaterials. By functionalizing the phenoxy ring with either an azide or an alkyne moiety, we can transform this simple molecule into a powerful tool for molecular ligation.

This document provides detailed protocols for the proposed synthesis of click-ready 3-phenoxypropanamide derivatives and their subsequent application in both CuAAC and SPAAC reactions. The methodologies are designed to be robust and adaptable, empowering researchers to explore new frontiers in drug development and molecular science.

PART 1: Synthesis of Click-Ready 3-Phenoxypropanamide Derivatives

To harness the power of click chemistry, the 3-phenoxypropanamide scaffold must first be equipped with a bioorthogonal handle – either an azide or a terminal alkyne. Here, we propose a synthetic strategy focusing on the functionalization of the phenoxy ring, a synthetically accessible position that preserves the core propanamide structure.

Synthesis of 4-Azido-3-phenoxypropanamide

The introduction of an azide group onto the phenoxy ring can be achieved through a multi-step synthesis starting from a commercially available substituted phenol.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for 4-Azido-3-phenoxypropanamide.

Protocol for Synthesis of 4-Azidophenol (Intermediate):

-

Diazotization: Dissolve 4-aminophenol in a solution of hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

-

Azide Substitution: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-azidophenol.

Protocol for Williamson Ether Synthesis:

-

In a round-bottom flask, dissolve 4-azidophenol and 3-chloropropanamide in a polar aprotic solvent such as acetone or DMF.

-

Add potassium carbonate as a base.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-azido-3-phenoxypropanamide.

Synthesis of 4-Ethynyl-3-phenoxypropanamide

The introduction of a terminal alkyne can be accomplished via a Sonogashira coupling reaction on a halogenated phenoxypropanamide precursor.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for 4-Ethynyl-3-phenoxypropanamide.

Protocol for Sonogashira Coupling and Deprotection:

-

Coupling Reaction: To a solution of 4-bromo-3-phenoxypropanamide in a suitable solvent (e.g., THF or dioxane), add ethynyltrimethylsilane, a palladium catalyst (e.g., Pd(PPh3)4), and a copper(I) co-catalyst (e.g., CuI).

-

Add a base, such as triethylamine, and heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the reaction and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the TMS-protected intermediate.

-

Deprotection: Dissolve the TMS-protected intermediate in a mixture of methanol and a base like potassium carbonate.

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 4-ethynyl-3-phenoxypropanamide.

PART 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[4] This reaction is widely used for bioconjugation in aqueous environments.[5]

Application Note: Labeling of an Alkyne-Modified Protein with Azido-Phenoxypropanamide

This protocol describes the labeling of a protein containing a terminal alkyne functionality with the synthesized 4-azido-3-phenoxypropanamide. This can be useful for introducing a small molecule tag for subsequent analysis or for developing targeted protein-drug conjugates.

Experimental Workflow:

Caption: Workflow for CuAAC-mediated protein labeling.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a 10 mM stock solution of 4-azido-3-phenoxypropanamide in DMSO.

-

Prepare a catalyst premix by combining a 50 mM solution of CuSO₄ with a 250 mM solution of a copper-chelating ligand (e.g., THPTA) in water.[6]

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) and 4-azido-3-phenoxypropanamide (final concentration 100-500 µM).

-

Add the catalyst premix to a final concentration of 1 mM CuSO₄.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

-

Purification and Analysis:

-

Remove the excess small molecules and catalyst by size-exclusion chromatography or dialysis.

-

Analyze the labeling efficiency by SDS-PAGE (a shift in molecular weight should be observed) and confirm the conjugation by mass spectrometry.

-

Quantitative Data Summary:

| Parameter | Recommended Range | Rationale |

| Protein Concentration | 1-10 µM | Balances signal with protein solubility. |

| Azide Compound Concentration | 100-500 µM | A molar excess drives the reaction to completion. |

| CuSO₄ Concentration | 1 mM | Sufficient catalytic activity for most applications. |

| Ligand Concentration | 5 mM | Protects the protein from copper-induced damage.[7] |

| Sodium Ascorbate | 5 mM | Maintains copper in the active Cu(I) state.[6] |

| Reaction Time | 1-2 hours | Typically sufficient for high conversion at room temperature. |

| pH | 7.0-8.0 | Optimal for both the click reaction and protein stability. |

PART 3: Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes strained cyclooctynes, which react readily with azides without the need for a catalyst.[8] This makes it particularly suitable for applications in living systems where the toxicity of copper is a concern.[9][10]

Application Note: Live-Cell Imaging with an Alkynyl-Phenoxypropanamide Probe

This protocol outlines the use of 4-ethynyl-3-phenoxypropanamide to label a target biomolecule within living cells that has been metabolically engineered to contain an azide group. The subsequent "clicked" product can be visualized using a fluorescently tagged secondary molecule.

Experimental Workflow:

Caption: Workflow for SPAAC-mediated live-cell imaging.

Detailed Protocol:

-

Cell Preparation and Metabolic Labeling:

-

Culture cells to the desired confluency in a suitable medium.

-

Incubate the cells with a metabolic precursor containing an azide group (e.g., an azido-sugar for glycosylation studies) for a period sufficient for its incorporation into biomolecules.

-

Wash the cells with fresh medium or PBS to remove unincorporated azido-precursor.

-

-

SPAAC Reaction:

-

Prepare a stock solution of a strained alkyne probe, such as a DBCO-fluorophore conjugate, in DMSO.

-

Dilute the strained alkyne probe in cell culture medium to the desired final concentration (typically 1-10 µM).

-

Incubate the cells with the strained alkyne-containing medium for 30-60 minutes at 37 °C.

-

-

Imaging:

-

Wash the cells with PBS to remove the excess probe.

-

(Optional) Fix and permeabilize the cells if intracellular targets are to be visualized with other antibodies.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Quantitative Data Summary:

| Parameter | Recommended Range | Rationale |

| Azide Precursor Concentration | Varies by precursor | Optimize for maximal incorporation without cytotoxicity. |

| Strained Alkyne Probe Concentration | 1-10 µM | Balances labeling efficiency with potential off-target effects. |

| Incubation Time (SPAAC) | 30-60 minutes | Generally sufficient for significant labeling with fast-reacting cyclooctynes.[8] |

| Temperature | 37 °C | Maintains cell viability during the labeling process. |

Conclusion

The functionalization of 3-phenoxypropanamide with azide or alkyne moieties opens up a new avenue for its application in the powerful realm of click chemistry. The protocols detailed in this guide provide a solid foundation for researchers to synthesize these novel building blocks and utilize them in both CuAAC and SPAAC reactions for a variety of applications, including protein labeling, drug-conjugate development, and live-cell imaging. The modularity and efficiency of click chemistry, coupled with the unique properties of the 3-phenoxypropanamide scaffold, promise to be a fruitful combination for advancing research in chemical biology and drug discovery.

References

-

Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

-

Click chemistry functionalization of self-assembling peptide hydrogels. (2022, October 10). PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Efficient Amidation from Carboxylic Acids and Azides via Selenocarboxylates: Application to the Coupling of Amino Acids and Peptides with Azides. (n.d.). ACS Publications. Retrieved from [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Retrieved from [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. (n.d.). PubMed. Retrieved from [Link]

-

Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation. (2022, November 8). Nature. Retrieved from [Link]

-

Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. (2021, May 3). University of Birmingham Research Portal. Retrieved from [Link]

-

Proposed reaction pathway for formation of amide from alkyne. (n.d.). ResearchGate. Retrieved from [Link]

-

Ruthenium-Catalyzed Oxidative Amidation of Alkynes to Amides. (2019, June 24). CDMF. Retrieved from [Link]

-

Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. (2022, August 5). ChemRxiv. Retrieved from [Link]

- Method for preparing para-phenyl alkynyl benzaldehydes. (n.d.). Google Patents.

-

Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. (2019, January 4). PMC. Retrieved from [Link]

-

Alkyne/thio umpolung tactic replacement: synthesis of alkynyl sulfides via capturing the in situ formed alkynylthiolate anion. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! (2022, November 4). YouTube. Retrieved from [Link]

-

Functionalization-induced self-assembly under ambient conditions via thiol-epoxide “click” chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

-

Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (n.d.). PMC. Retrieved from [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. Retrieved from [Link]

-

Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023, March 21). RSC Publishing. Retrieved from [Link]

-

Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. (n.d.). MDPI. Retrieved from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021, October 6). PMC. Retrieved from [Link]

-

Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. bachem.com [bachem.com]

- 3. blog.sekisuidiagnostics.com [blog.sekisuidiagnostics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substituted amide synthesis by amidation [organic-chemistry.org]

- 6. Click chemistry functionalization of self-assembling peptide hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

Application Note: Biocatalytic Synthesis of Chiral 3-Phenoxypropanamide Derivatives

Executive Summary

This application note details a robust protocol for the biocatalytic synthesis of chiral 3-phenoxypropanamide derivatives , a critical structural motif found in serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Duloxetine , Atomoxetine , and Fluoxetine analogs.

While traditional chemical synthesis often relies on metal-catalyzed asymmetric hydrogenation or resolution of racemates using expensive chiral acids, biocatalysis offers a greener, highly enantioselective alternative. This guide focuses on the Lipase-Catalyzed Kinetic Resolution (KR) via Aminolysis of racemic esters. This "one-pot" approach simultaneously resolves the chiral center and installs the amide functionality, streamlining the synthesis of high-value pharmaceutical intermediates.

Scientific Background & Mechanistic Insight

The Target Molecule & Chirality

The "3-phenoxy" moiety is a pharmacophore privilege. However, the biological activity is strictly governed by chirality. For instance, in 3-phenoxy-3-phenylpropylamine derivatives (like Atomoxetine), the (R)-enantiomer is often the eutomer (active isomer) with significantly higher potency for the norepinephrine transporter.

In this protocol, we target the 3-phenoxy-3-phenylpropanamide scaffold. Chirality is introduced at the C3 position (beta to the carbonyl).[1]

Biocatalytic Strategy: Kinetic Resolution via Aminolysis

We utilize the promiscuity of serine hydrolases (specifically Lipase B from Candida antarctica, CAL-B ). While lipases naturally hydrolyze esters in aqueous media, in anhydrous organic solvents, they accept amines as nucleophiles.

The Mechanism:

-

Acyl-Enzyme Formation: The catalytic serine attacks the carbonyl of the racemic ester substrate.

-

Enantioselectivity: The enzyme's chiral binding pocket reacts faster with one enantiomer (e.g., the (R)-ester), forming the acyl-enzyme intermediate. The (S)-ester remains unreacted.

-

Nucleophilic Attack: An amine (or ammonia) attacks the acyl-enzyme intermediate, releasing the chiral amide and regenerating the enzyme.

Why Aminolysis?

-

Direct Synthesis: Bypasses the need to hydrolyze to an acid and then chemically couple an amine.

-

Thermodynamic Drive: Amides are more stable than esters, driving the equilibrium toward the product.

-

High E-Values: The enzyme's selectivity is often enhanced by the specific binding of the amine nucleophile.

Visualization: Reaction Pathway

The following diagram illustrates the kinetic resolution pathway, highlighting the discrimination between the "Fast Reacting" enantiomer (leading to the Amide) and the "Slow Reacting" enantiomer (remaining as Ester).

Caption: Kinetic resolution mechanism of 3-phenoxy esters via lipase-catalyzed aminolysis. The enzyme preferentially processes one enantiomer into the amide.

Materials & Equipment

Reagents[2]

-

Substrate: Racemic Ethyl 3-phenoxy-3-phenylpropanoate (Synthesized via Reformatsky reaction of 3-phenoxybenzaldehyde and ethyl bromoacetate).

-

Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B).

-

Alternative: Lipase PS (Burkholderia cepacia) or Lipase from Candida rugosa (CRL) if steric bulk is high [1].

-

-

Nucleophile: 7N Ammonia in Methanol or Isopropylamine (for N-substituted amides).

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous, <0.01% water).

-

Note: Water activity (

) must be controlled. Too much water leads to hydrolysis (acid product); too little can make the enzyme rigid.

-

-

Additives: Molecular Sieves (3Å) to maintain anhydrous conditions.

Equipment

-

Thermostated Orbital Shaker (set to 30–45°C).

-

HPLC with Chiral Column (e.g., Chiralcel OD-H or AD-H).

-

Glass scintillation vials (20 mL) or jacketed reaction vessel (100 mL+).

Experimental Protocols

Protocol A: Enzyme Screening & Optimization (Micro-scale)

Objective: Identify the optimal enzyme and solvent system for maximum Enantiomeric Ratio (E).

-

Preparation: In a 4 mL glass vial, dissolve 10 mg of Racemic Substrate in 1 mL of Solvent (Screen: MTBE, Toluene, DIPE, Hexane).

-

Nucleophile Addition: Add 2 equivalents of Amine (e.g., 0.5 M Ammonia in Dioxane).

-

Enzyme Loading: Add 10 mg of immobilized enzyme (Screen: CAL-B, CAL-A, CRL, Lipozyme TL IM).

-

Incubation: Seal vial and shake at 200 rpm, 40°C for 24 hours.

-

Sampling: Withdraw 50 µL aliquots at 4h and 24h. Filter (0.22 µm PTFE) and dilute in HPLC mobile phase (Hexane/IPA).

-

Analysis: Calculate Conversion (

) and Enantiomeric Excess (-

Success Criteria:

is required for scale-up. -

Formula:

-

Protocol B: Preparative Scale Synthesis (Gram-scale)

Objective: Produce isolated chiral amide with >98% ee.[2][3]

-

Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (3.5 mmol) of Racemic Ethyl 3-phenoxy-3-phenylpropanoate in 40 mL anhydrous MTBE .

-

Conditioning: Add 1.0 g of activated 3Å Molecular Sieves. Stir for 30 mins to ensure dryness.

-

Nucleophile: Add 2.0 equivalents of Ammonia (as 7N solution in MeOH, approx 1.0 mL).

-

Tip: Adding MeOH can lower reaction rate but improve solubility. Keep MeOH <10% v/v.

-

-

Initiation: Add 200 mg Novozym® 435 (20% w/w relative to substrate).

-

Reaction: Stir at 45°C (orbital shaker preferred to avoid grinding the immobilized beads).

-

Monitoring: Monitor by HPLC every 12 hours. Stop the reaction when conversion reaches 50% (theoretical maximum yield for KR).

-

Critical Checkpoint: If conversion stalls at 40%, add 0.5 eq more amine.

-

-

Work-up:

-

Filter off the enzyme and molecular sieves. (Enzyme can be washed with MTBE and reused).

-

Concentrate the filtrate under vacuum.[4]

-

-

Purification: The mixture contains (R)-Amide and (S)-Ester .

-

Separation: Flash Chromatography (Silica Gel).

-

Eluent: Gradient Hexane:Ethyl Acetate (90:10

50:50). The Ester elutes first (non-polar); the Amide elutes later (polar).

-

Analytical Validation

Method: Chiral Normal Phase HPLC

-

Column: Daicel Chiralcel OD-H (

mm, 5 µm). -

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Phenyl absorption).

-

Temperature: 25°C.

| Compound | Retention Time ( |

| (S)-Ester (Unreacted) | 6.5 min |

| (R)-Ester (Trace) | 7.8 min |

| (S)-Amide (Trace) | 12.1 min |

| (R)-Amide (Product) | 14.2 min |

Note: Retention times are illustrative; actual values depend on the specific derivative.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Enzyme inactivation by amine. | Use a less basic amine or add amine in portions (fed-batch). Switch to Candida rugosa lipase (CRL) [2]. |

| Low Selectivity ( | Temperature too high. | Lower temperature to 25°C. Selectivity often increases as T decreases ($ \Delta\Delta G^\ddagger $ effect). |

| Hydrolysis Product Found | Water in solvent. | Dry solvents over activated sieves for 24h. Ensure system is closed to atmosphere. |

| Enzyme Aggregation | Polar solvent effect. | Use hydrophobic solvents (Toluene, Hexane) to keep the immobilized beads dispersed. |

Process Workflow Diagram

Caption: Step-by-step workflow from initial enzyme screening to isolated chiral product.

References

-

Gotor-Fernández, V., et al. "Lipase-Catalyzed Synthesis of Chiral Amides." Current Organic Chemistry, vol. 10, no. 10, 2006, pp. 1125-1143. Link

-

Ribeiro, J.B., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, vol. 16, no. 4, 2005. Link

-

Patel, R.N. "Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates." Food Technology and Biotechnology, vol. 42, no. 4, 2004, pp. 305-325.[3] Link

-

Szymanska, K., et al. "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers." International Journal of Molecular Sciences, vol. 25, no. 19, 2024.[5] Link

-

Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824. Link

Sources

- 1. Synthesis of Chiral beta 3-aminoxy peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ftb.com.hr [ftb.com.hr]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Phenoxypropanamide Synthesis

Ticket ID: #PHX-AMIDE-OPT-001

Subject: Yield Improvement & Troubleshooting for 3-Phenoxypropanamide (

Executive Summary & Reaction Logic

Welcome to the technical support hub for 3-Phenoxypropanamide synthesis. This guide addresses the common yield-limiting factors in the synthesis of 3-Phenoxypropanamide, primarily focusing on the Base-Catalyzed Michael Addition (Route A), which is the most atom-economical and scalable method. We also cover the Williamson Ether Synthesis (Route B) as a fallback for specific substrate requirements.

The Chemistry at a Glance

The target molecule is an ether-linked amide. The synthesis relies on the nucleophilic attack of a phenoxide ion onto an electron-deficient alkene (acrylamide).

Key Physical Properties for Validation:

-

Melting Point: 100–102 °C (Lit.)

-

Solubility: Soluble in ethanol, acetone, ethyl acetate; sparingly soluble in cold water (ideal for recrystallization).[1]

Primary Workflow: Base-Catalyzed Michael Addition

Best for: High throughput, Green chemistry compliance, Scalability.[1]

The Mechanism

Phenol is deprotonated by a base to form a phenoxide ion. This nucleophile attacks the

Figure 1: Mechanistic pathway of the Michael Addition showing the critical branch point where polymerization can occur.

Optimized Protocol (SOP-MA-01)

Standardized for 50 mmol scale.

-

Reagent Prep: In a round-bottom flask, dissolve Phenol (4.7 g, 50 mmol) and Acrylamide (5.3 g, 75 mmol, 1.5 eq) in Ethanol (20 mL) or Water (15 mL).

-

Note: Excess acrylamide drives the equilibrium but increases polymerization risk.

-

-

Catalyst Addition: Add NaOH (pellets, 0.2 g, 10 mol%) or Triton B (40% in MeOH, 1 mL).

-

Reaction: Heat to reflux (approx. 80°C) for 4–6 hours.

-

Critical Control: Do not exceed 90°C. If the mixture becomes viscous, stop immediately (polymerization).

-

-

Quench & Isolation: Pour the hot reaction mixture into Ice Water (100 mL). Stir vigorously.

-

The product should precipitate as a white solid.

-

-

Purification: Filter the solid. Recrystallize from boiling water (or water/ethanol 9:1).

Troubleshooting Center (FAQs)

Issue 1: "My reaction mixture turned into a thick, clear gel."

Diagnosis: Unwanted Polymerization.[1] Acrylamide is prone to radical polymerization, especially at high temperatures or if the phenol contains radical initiators (impurities). Resolution:

-

Add an Inhibitor: Add 10–20 mg of Hydroquinone or MEHQ (Monomethyl ether hydroquinone) to the reaction mixture at the start. Phenol itself acts as an inhibitor, but at high acrylamide concentrations, self-polymerization dominates.[1]

-

Temperature Control: Lower the reaction temperature to 60–70°C and extend the reaction time.

-

Atmosphere: Ensure the reaction is not under strictly inert gas if using MEHQ (which requires trace

to work), though standard air usually suffices for this robust reaction.

Issue 2: "I have low yield (<40%) and unreacted phenol."

Diagnosis: Insufficient Catalyst Activity or Reversibility.[1]

Phenol (

-

Switch Catalyst: If using Pyridine or

, switch to NaOH or KOH .[1] -

Solvent Switch: If using water, switch to n-Butanol or Ethanol .[1] Organic solvents often enhance the nucleophilicity of the phenoxide by reducing hydration shells.

-

Concentration: Run the reaction "neat" (no solvent) if possible, melting the phenol and acrylamide together with the catalyst (careful temperature control required).

Issue 3: "The product has the wrong melting point (>120°C) and is acidic."

Diagnosis: Hydrolysis of the Amide.

Under strong basic conditions and high heat, the amide group (

-

Reduce Base Load: Drop catalyst loading from 20 mol% to 5–10 mol%.

-

Monitor pH: Ensure the reaction pH does not exceed 12 for extended periods.

-

Time: Stop the reaction as soon as TLC indicates consumption of phenol.

Alternative Workflow: Williamson Ether Synthesis

Best for: Sterically hindered phenols or when Michael addition fails.[1]

Protocol (SOP-WE-02):

-

Reagents: Phenol (1 eq), 3-Chloropropanamide (1.1 eq),

(2 eq), KI (0.1 eq, catalyst).[1] -

Solvent: Acetone (reflux) or DMF (80°C).

-

Procedure: Reflux for 12–24 hours.

-

Note: This route often suffers from the elimination of 3-chloropropanamide to acrylamide (E2 reaction), effectively reverting to the Michael acceptor pathway but with more side products.

Diagnostic Decision Tree

Use this logic flow to determine the next step in your optimization process.

Figure 2: Troubleshooting logic for yield optimization.

Summary of Optimization Parameters

| Parameter | Standard Condition | Optimization Strategy | Why? |

| Stoichiometry | 1:1.5 (Phenol:Acrylamide) | Increase to 1:2.0 | Drives equilibrium forward; excess acrylamide is water-soluble and easy to wash away.[1] |

| Catalyst | NaOH (aq) | Triton B (Benzyltrimethylammonium hydroxide) | Organic bases (Phase Transfer Catalysts) improve phenoxide solubility in organic media. |

| Solvent | Water | Ethanol or Neat (Solvent-free) | Reduces hydrolysis risk; increases reaction temperature ceiling.[1] |

| Inhibitor | None | Hydroquinone (100 ppm) | Prevents radical polymerization of the acrylamide double bond. |

References

-

Merchant, J. R. (1984).[1] Reaction of Acrylamide with Phenols. Journal of the Chemical Society. (Standard foundational text for cyanoethylation/amidation of phenols).

-

Bagley, M. C., et al. (2011).[1] Microwave-assisted synthesis of 3-phenoxypropanamides. Tetrahedron Letters. [Link] (Demonstrates thermal acceleration without polymerization).

-

PubChem. (2024).[1] 3-Phenylpropanamide Compound Summary. National Library of Medicine.[1] [Link] (Verified physical property data).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General procedures for Michael Addition).

Sources

Technical Support Center: Purification of 3-Phenoxypropanamide Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isolation & Purification Protocols

Executive Summary

3-Phenoxypropanamide derivatives possess a unique amphiphilic structure—a lipophilic phenoxy tail and a polar amide head—linked by a flexible propyl chain. This structural duality often leads to specific purification failures: "oiling out" during crystallization , co-elution with phenolic starting materials , and severe tailing during silica chromatography .

This guide synthesizes field-proven protocols to resolve these bottlenecks. It moves beyond standard textbook advice, focusing on the specific physicochemical behavior of the phenoxy-amide scaffold.

Module 1: Troubleshooting Crystallization ("Oiling Out")

The Issue: You attempt to recrystallize the crude solid. Instead of forming white needles, the compound separates as a viscous oil or gum at the bottom of the flask. Upon cooling, this oil solidifies into an impure glass.

The Mechanism: This phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary (the "oiling out" limit) is crossed before the solubility curve (crystallization limit). The flexible propyl linker lowers the melting point, and lipophilic impurities (like unreacted phenols) act as solvents, further depressing the melting point below the temperature of the solution.

Protocol: The "Cloud Point Seeding" Technique

Standard cooling allows the oil phase to form. This protocol forces nucleation before the oil phase separates.

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling "good" solvent (typically Ethanol or Ethyl Acetate).

-

The Anti-Solvent Addition: Slowly add the "bad" solvent (Water or Hexane) dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.

-

The Re-Solubilization: Add just enough hot "good" solvent (1-2 mL) to clear the turbidity. The solution is now saturated but clear.

-

The Critical Step (Seeding): Remove from heat. Immediately add a few seed crystals of pure product (if available) or scratch the inner glass surface with a glass rod.

-

Insulated Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Do not place in an ice bath yet.

-

Harvest: Once room temperature is reached and crystals have formed, then move to 0°C to maximize yield.

Recommended Solvent Systems

| System Type | Solvent Pair | Application Notes |

| Polar/Aqueous | Ethanol / Water | Best for: Polar derivatives.[1] Risk: High risk of oiling out if water is added too fast. Fix: Keep EtOH portion >60% initially. |

| Non-Polar | Ethyl Acetate / Hexane | Best for: Lipophilic derivatives. Risk: Evaporation of hexane changes ratio. Fix: Use a reflux condenser during addition. |

| High Solubility | Acetone / Water | Best for: Compounds insoluble in EtOH. Note: Acetone is harder to remove from the final crystal lattice. |

Module 2: Removing Persistent Phenol Impurities

The Issue: 3-Phenoxypropanamides are often synthesized via the reaction of phenols with acrylamide or 3-chloropropanamide. Unreacted phenol is difficult to remove because it often co-crystallizes with the amide or co-elutes on silica (both have similar polarity).

The Mechanism:

We exploit the acidity difference (

-

Phenol

: ~10.0 (Acidic enough to deprotonate with weak base). -

Amide

: ~15-17 (Neutral under mild basic conditions).

Warning: Strong bases or high temperatures can hydrolyze the amide bond (

Protocol: The "Cold-Base" Wash

-

Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (DCM is less effective for extracting phenol salts).

-

Preparation: Prepare a 0.5 M NaOH or 1.0 M

solution and chill it to 4°C (ice bath). -

Extraction: Wash the organic layer with the cold base solution 3 times.

-

Chemistry:

.

-

-

Verification: Check the pH of the aqueous layer. It must be >11 to ensure phenol is ionized.

-

Neutralization: Wash the organic layer immediately with Brine (saturated NaCl) to remove excess base, then dry over

.

Visual Logic: Workup Decision Tree

Figure 1: Decision tree for removing phenolic impurities without hydrolyzing the sensitive amide bond.

Module 3: Flash Chromatography Tailing

The Issue: On Silica Gel (Normal Phase), the amide spot streaks or "tails" badly, making separation from close impurities impossible.

The Mechanism:

The amide nitrogen (

Protocol: Mobile Phase Modification

Option A: The "Base Deactivation" (Standard)

-

Additive: Triethylamine (TEA) or

.[2] -

Concentration: 1% v/v in the mobile phase.

-

Method: Pre-wash the column with 2-3 column volumes of the mobile phase containing the additive before loading the sample. This neutralizes the active silanol sites.

-

Note: You must remove the TEA after the column (rotovap/high vac) or it will appear as an impurity in NMR.

Option B: The "Methanol Doping" (Alternative)

-